N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via an oxy bridge and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Synthesis of Piperidine Derivative: The piperidine ring can be formed via hydrogenation or cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety or the piperidine ring using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the piperidine ring may interact with neurotransmitter receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antimicrobial agent.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Another quinoxaline compound with potential therapeutic applications.
Uniqueness
N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the quinoxaline and piperidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALSNDLERPTEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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